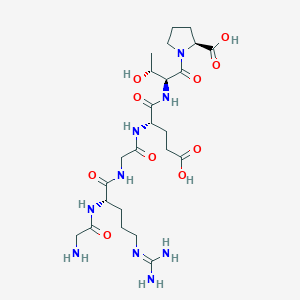

H-Gly-Arg-Gly-Glu-Thr-Pro-OH

Description

Significance of Short Peptides in Contemporary Biochemical and Molecular Research

Short peptides, typically defined as having fewer than 50 amino acids, are of profound interest to the scientific community. ontosight.ainih.gov They serve as crucial signaling molecules, hormones, neurotransmitters, and antimicrobial agents in various physiological systems. ontosight.ainih.gov Their small size often allows for easier synthesis and modification compared to larger proteins, making them valuable tools in drug discovery and development. nih.gov

In biochemical and molecular research, short peptides are instrumental in:

Elucidating Protein-Protein Interactions: They can mimic binding motifs of larger proteins, helping to map interaction sites and design inhibitors.

Developing Novel Therapeutics: Their ability to modulate biological processes makes them candidates for treating a wide range of diseases, from metabolic disorders to cancer. nih.gov

Creating Biomaterials: Short peptides can self-assemble into well-defined nanostructures, which have applications in tissue engineering and drug delivery.

Advancing Diagnostics: Peptides can be designed to bind to specific biomarkers, enabling the development of sensitive and specific diagnostic tools.

Overview of H-Gly-Arg-Gly-Glu-Thr-Pro-OH within the Context of Peptide Science

This compound is a hexapeptide with the following amino acid sequence: Glycine-Arginine-Glycine-Glutamic Acid-Threonine-Proline. The "H-" at the beginning indicates a free amino group at the N-terminus, and the "-OH" at the end signifies a free carboxyl group at the C-terminus.

While specific research on the biological activity of this exact sequence is limited in published literature, its composition suggests potential areas of interest. The presence of both charged (Arginine, Glutamic Acid) and polar (Threonine) amino acids, along with the structurally unique Proline, indicates a molecule with specific physicochemical properties that could influence its interactions with biological targets. The repeating Glycine (B1666218) residues may provide conformational flexibility.

Historical Context and Evolution of Hexapeptide Studies

The study of peptides dates back to the early 20th century, with the pioneering work of Emil Fischer on amino acids and proteins. The development of methods for peptide synthesis, most notably the solid-phase synthesis technique by Robert Bruce Merrifield in the 1960s, revolutionized the field. This advancement made it possible to synthesize peptides of defined sequences, including hexapeptides, with high purity and yield, paving the way for detailed structure-function studies.

Historically, hexapeptides have been studied in various contexts:

In the development of enzyme inhibitors: Their defined structure can be designed to fit into the active sites of enzymes.

As models for studying peptide folding and conformation: The relatively small size of hexapeptides allows for detailed computational and experimental analysis of their structural dynamics.

The evolution of analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has further enhanced the ability of researchers to characterize the structure and function of hexapeptides like this compound.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N9O10/c1-12(34)19(22(41)33-9-3-5-15(33)23(42)43)32-21(40)14(6-7-18(37)38)31-17(36)11-29-20(39)13(30-16(35)10-25)4-2-8-28-24(26)27/h12-15,19,34H,2-11,25H2,1H3,(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t12-,13+,14+,15+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAWTXOVNAPLIC-FACIQBDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in the Synthesis of H Gly Arg Gly Glu Thr Pro Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Hexapeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support. jpt.combachem.com This technique simplifies the purification process by allowing excess reagents and by-products to be washed away after each coupling and deprotection step. chempep.com

Optimization of Resin Selection and Loading for H-Gly-Arg-Gly-Glu-Thr-Pro-OH

The choice of resin is a critical parameter in SPPS, influencing both the efficiency of the synthesis and the ease of peptide cleavage. jpt.com For the synthesis of a C-terminal proline peptide like this compound, which results in a carboxylic acid upon cleavage, a Wang resin is a common and effective choice. creative-peptides.com The loading capacity of the resin, which refers to the number of reactive sites per gram, is another crucial factor. While high-loading resins may seem advantageous for producing larger quantities of peptide, they can lead to interchain entanglement and decreased purity, especially for longer peptides. biotage.com Therefore, for a hexapeptide, a low-loading resin is often recommended to minimize these detrimental effects and improve the final crude purity. biotage.com

For synthesizing the fully protected peptide fragment, a 2-chlorotrityl (2-Cl-Trt) resin can be employed. This resin is highly acid-labile, allowing for the cleavage of the peptide while keeping the side-chain protecting groups intact, which is particularly useful for subsequent fragment condensation in solution-phase synthesis. creative-peptides.comnih.gov

Fmoc- and Boc-based Protection and Deprotection Chemistries

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus and reactive side chains of the amino acids. wikipedia.org The two most prominent strategies in SPPS are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection schemes. americanpeptidesociety.orgiris-biotech.de

The Fmoc/tBu strategy is widely favored due to its use of a base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orglifetein.com This mild deprotection condition allows for the use of acid-labile tert-butyl (tBu) based groups for the side chains of amino acids like glutamic acid (Glu) and threonine (Thr). iris-biotech.de The final cleavage from the resin and removal of side-chain protecting groups is accomplished with a strong acid, commonly trifluoroacetic acid (TFA). iris-biotech.de

The Boc/Bzl strategy utilizes an acid-labile Boc group for Nα-protection, which is removed by treatment with TFA. americanpeptidesociety.org The side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. iris-biotech.debiotage.com While historically significant, the harsh conditions required for the final cleavage in the Boc strategy have led to the broader adoption of the milder Fmoc approach. americanpeptidesociety.orgiris-biotech.de

For the synthesis of this compound, the reactive side chains of arginine, glutamic acid, and threonine require protection. In an Fmoc-based synthesis, common protecting groups would be Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for Arginine, OtBu (tert-butyl ester) for Glutamic acid, and tBu (tert-butyl ether) for Threonine. iris-biotech.decreative-peptides.com

| Strategy | Nα-Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage |

|---|---|---|---|---|

| Fmoc/tBu | Fmoc | Base (e.g., Piperidine in DMF) | Acid-labile (e.g., tBu, OtBu, Pbf) | Strong Acid (e.g., TFA) |

| Boc/Bzl | Boc | Acid (e.g., TFA) | Strong acid-labile (e.g., Bzl) | Very Strong Acid (e.g., HF) |

Evaluation of Coupling Reagents and Reaction Conditions for Sequence Integrity

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. creative-peptides.com The choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions, such as racemization. chempep.com

For the sequence this compound, the presence of arginine can be particularly challenging due to the reactivity of its guanidinium (B1211019) side chain. acs.org Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and commonly used. peptide.combachem.com The addition of additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can further suppress racemization. bachem.com

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective, particularly for sterically hindered couplings. chempep.com Carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are classic coupling reagents, often used in conjunction with additives to reduce side reactions. bachem.comwpmucdn.com

| Coupling Reagent | Type | Key Characteristics | Common Additives |

|---|---|---|---|

| HBTU/HATU | Uronium | High coupling efficiency, fast reaction times. peptide.com | HOBt, HOAt |

| PyBOP | Phosphonium | Effective for sterically hindered couplings. chempep.com | HOBt |

| DCC/DIC | Carbodiimide | Cost-effective, widely used. bachem.com | HOBt, HOSu |

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. creative-peptides.comlibretexts.org

Segmental Assembly and Fragment Condensation Approaches

For longer peptides, a fragment condensation approach is often employed. nih.gov This involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. chempep.com For this compound, a potential strategy would be to synthesize two tripeptide fragments, such as H-Gly-Arg-Gly-OH and H-Glu-Thr-Pro-OH. These fragments can be synthesized via SPPS and then coupled in solution. nih.gov This approach can improve the purity of the final product by allowing for the purification of the intermediate fragments. nih.gov

The key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. wpmucdn.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.

Selective Protecting Group Manipulations for Controlled Elongation

Solution-phase synthesis relies on the strategic use of protecting groups that can be selectively removed without affecting other protected functionalities. libretexts.org This "orthogonal" protection strategy is fundamental for the controlled, stepwise elongation of the peptide chain. iris-biotech.de

For example, the N-terminus can be protected with an Fmoc group (base-labile), while the C-terminus is protected as a benzyl ester (removable by hydrogenolysis). libretexts.org The side chains of reactive amino acids would be protected with groups that are stable to both the Fmoc deprotection and hydrogenolysis conditions, such as a Boc group for the glutamic acid side chain, which is removed under acidic conditions. creative-peptides.com This allows for the selective deprotection of either the N-terminus for chain elongation or the C-terminus for fragment coupling, providing precise control over the synthesis.

Analytical and Purification Strategies for Synthetic this compound

Following synthesis, the crude peptide product contains the target molecule along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. bachem.com A multi-step approach involving robust purification and analytical verification is essential to isolate the desired peptide and confirm its identity and purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for both the purification and purity analysis of synthetic peptides. bachem.commtoz-biolabs.comamericanpeptidesociety.org The separation is based on the differential hydrophobicity of the components in the crude mixture. americanpeptidesociety.org A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.commtoz-biolabs.com

For this compound, which is a relatively hydrophilic peptide, it would elute relatively early from the C18 column. The high resolution of HPLC allows for the separation of the full-length peptide from closely related impurities, such as deletion sequences that differ by a single amino acid. jpt.com Analytical HPLC is used to determine the purity of the final product, which is expressed as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. mtoz-biolabs.comjpt.com In some cases, orthogonal techniques like ion-exchange chromatography (IEC) or size-exclusion chromatography (SEC) may be used as a preliminary cleanup step or for particularly challenging purifications. americanpeptidesociety.org

| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 95% | 5% | 1.0 |

| 5 | 95% | 5% | 1.0 |

| 35 | 65% | 35% | 1.0 |

| 40 | 5% | 95% | 1.0 |

| 45 | 5% | 95% | 1.0 |

| 50 | 95% | 5% | 1.0 |

Table 2. An example of a typical analytical RP-HPLC gradient suitable for assessing the purity of a hydrophilic peptide like this compound on a C18 column.

Mass spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. libretexts.org Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the purified peptide. libretexts.org The experimentally measured monoisotopic mass should match the theoretical calculated mass for this compound, providing strong evidence of its identity. broadinstitute.org

For definitive sequence verification, tandem mass spectrometry (MS/MS) is employed. libretexts.org In this technique, the parent ion corresponding to the peptide is selected and fragmented, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at the amide bonds, generating a series of fragment ions (primarily b- and y-ions). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. libretexts.orgnih.gov This method confirms that the amino acids are present in the correct order.

| Property | Theoretical Value for this compound |

|---|---|

| Molecular Formula | C27H46N10O11 |

| Monoisotopic Mass | 686.3348 Da |

| Average Mass | 686.7231 Da |

| Charge State (ESI-MS, [M+H]+) | 687.3421 m/z |

| Charge State (ESI-MS, [M+2H]2+) | 344.1747 m/z |

Table 3. Theoretical mass spectrometric data for the target peptide this compound.

Amino acid analysis (AAA) is a classic biochemical technique used to verify the amino acid composition of a peptide. libretexts.org The purified peptide is completely hydrolyzed into its constituent amino acids by heating in strong acid (e.g., 6 M HCl). libretexts.orgnih.gov The resulting amino acid mixture is then separated, identified, and quantified, typically using ion-exchange chromatography followed by post-column derivatization with a reagent like ninhydrin. nih.gov

The analysis provides the relative ratios of the different amino acids in the peptide. For this compound, the expected molar ratio would be Gly:Arg:Glu:Thr:Pro of 2:1:1:1:1. This method confirms that the correct amino acids are present in the correct proportions, providing a crucial quality control check for compositional fidelity. creative-biolabs.comfiveable.me It serves as an orthogonal method to mass spectrometry, confirming composition while MS confirms sequence and mass.

Structural and Conformational Dynamics of H Gly Arg Gly Glu Thr Pro Oh

Primary Sequence Analysis and its Structural Implications for Hexapeptides

The primary structure, or the linear sequence of amino acids, is the fundamental determinant of a peptide's higher-order structure. pnas.org In the case of H-Gly-Arg-Gly-Glu-Thr-Pro-OH, the sequence consists of a combination of amino acids with diverse physicochemical properties, which collectively influence its folding and stability.

The sequence of a peptide is a critical factor in its propensity to aggregate. nih.govroyalsocietypublishing.org Factors such as hydrophobicity, charge, and the tendency to form β-sheets are all influential. nih.govroyalsocietypublishing.org

Conformational Analysis of the this compound Motif

Glycine (B1666218) is unique among the 20 common amino acids as its side chain is a single hydrogen atom. pressbooks.pub This minimal side chain imparts a high degree of conformational flexibility to the peptide backbone. quizlet.comresearchgate.net The presence of two glycine residues in the this compound sequence, at positions 1 and 3, significantly increases the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the backbone at these points. This flexibility can allow the peptide to adopt a wide range of conformations and can be crucial for binding to biological targets. researchgate.net However, this same flexibility can also make it challenging for the peptide to adopt a stable, well-defined secondary structure. In some contexts, glycine-rich regions can form flexible loops. researchgate.net The increased flexibility due to glycine can also enhance local hydration. acs.orgnih.gov

Potential for Secondary Structure Propensities within Short Peptides

While short peptides often exist as a dynamic ensemble of conformations in solution, certain sequences can exhibit a propensity to form local secondary structures like turns and loops. acs.orguochb.cznih.gov These transient structures can be important for biological activity.

The combination of flexible glycine residues and the conformationally restricted proline at the C-terminus makes the this compound sequence a prime candidate for forming turn or loop structures. pressbooks.pubresearchgate.net Turns are compact, folded structures that reverse the direction of the polypeptide chain, often stabilized by hydrogen bonds. libretexts.org The Gly-Pro motif is a common feature in certain types of β-turns. libretexts.org The presence of Glycine and Proline together often leads to the formation of turns or loops, which act as connecting elements between other secondary structures. pressbooks.pubunits.it

The sequence could potentially form a β-turn involving the Thr-Pro segment, with the preceding residues forming a flexible loop. The specific type of turn would depend on the detailed energetic landscape and the interactions with the solvent.

The stability of any local structure within a peptide is determined by a balance of various non-covalent interactions. nih.gov These include:

Hydrogen Bonds: Intramolecular hydrogen bonds are the defining feature of stable secondary structures like helices and sheets, and also stabilize turns. units.itwikipedia.org In this compound, potential hydrogen bonds could form between the backbone amide and carbonyl groups, as well as involving the side chains of Arginine, Glutamic Acid, and Threonine.

Electrostatic Interactions: The oppositely charged side chains of Arginine (positive) and Glutamic Acid (negative) can form a salt bridge, which could significantly stabilize a folded conformation by bringing these residues into proximity.

Hydrophobic Interactions: While this peptide contains several polar and charged residues, non-polar interactions can still play a role in stabilizing a compact structure.

Research Applications and Experimental Models Utilizing H Gly Arg Gly Glu Thr Pro Oh

Utilization of H-Gly-Arg-Gly-Glu-Thr-Pro-OH as a Biochemical Probe

Synthetic peptides are frequently used as biochemical probes to investigate complex biological processes. nih.govbeilstein-journals.org These probes can be designed to mimic or disrupt specific molecular interactions, thereby elucidating the function of proteins and signaling pathways. nih.gov The structure of this compound suggests its potential as a probe for several reasons:

Mimicry of Protein Domains: The sequence may mimic a small, functional domain of a larger protein, allowing researchers to study the interaction of that specific domain with its binding partners in isolation.

Targeting Protein-Protein Interactions: The charged residues, Arginine (Arg) and Glutamic acid (Glu), are often critical for electrostatic interactions between proteins. A peptide containing these residues could be used to probe or inhibit such interactions.

Investigating Post-Translational Modifications: The presence of Threonine (Thr) offers a potential phosphorylation site. A synthetic peptide can be used as a substrate in kinase assays or, in its phosphorylated form, to study the downstream effects of this modification.

To be effective as a probe, the peptide is often chemically modified with a reporter tag, such as a fluorophore or biotin. beilstein-journals.orgresearchgate.net This allows for detection and quantification in various assays. For instance, a fluorescently labeled version of this compound could be used in fluorescence microscopy to visualize its localization within a cell or its binding to the extracellular matrix. While specific studies utilizing this exact peptide as a probe are not prominent, its design embodies the principles used to create molecular tools for exploring cellular and molecular biology. beilstein-journals.org

In Vitro Experimental Models for Assessing Peptide Bioactivity

In vitro assays are indispensable for the initial characterization of a novel peptide's biological activity. mdpi.commdpi.com These controlled, cell-free or cell-based experiments provide foundational data on a peptide's potential function and mechanism of action.

These assays are used to determine if a peptide can promote or inhibit the attachment and spreading of cells on a surface. While the RGD motif is the most famous mediator of cell adhesion, other sequences can also influence this process. researchgate.netnih.gov To assess this compound, one could coat microplate wells with an extracellular matrix protein (e.g., fibronectin or collagen) and then add cells in the presence of varying concentrations of the peptide. A reduction in the number of adherent cells compared to a control would suggest the peptide inhibits adhesion.

Hypothetical Data: Cell Adhesion Assay

The table below illustrates hypothetical results from a cell adhesion assay testing the inhibitory potential of this compound on fibroblast adhesion to fibronectin.

| Peptide Concentration (µM) | Cell Adhesion (% of Control) | Standard Deviation |

| 0 (Control) | 100% | 5.2 |

| 1 | 98% | 4.8 |

| 10 | 85% | 6.1 |

| 50 | 62% | 5.5 |

| 100 | 45% | 4.9 |

To identify if a peptide interacts with a cell surface receptor, binding assays are performed. pnas.org A radiolabeled or fluorescently-labeled version of this compound would be incubated with target cells. In a competition assay, increasing concentrations of the unlabeled peptide are added to see if they can displace the labeled peptide. A successful competition indicates specific binding to a finite number of receptors.

Hypothetical Data: Receptor Competition Assay

This table shows potential results from an experiment where unlabeled this compound competes with a labeled version for binding to a specific cell line.

| Unlabeled Peptide Conc. (nM) | Labeled Peptide Bound (cpm) | % Inhibition |

| 0 | 15,000 | 0% |

| 1 | 13,500 | 10% |

| 10 | 7,500 | 50% |

| 100 | 1,650 | 89% |

| 1000 | 900 | 94% |

Peptides can act as substrates, inhibitors, or allosteric modulators of enzymes. imrpress.com Given the presence of threonine, this compound could be investigated as a substrate or inhibitor for certain protein kinases. An assay would measure the activity of a specific kinase (e.g., by quantifying the phosphorylation of a known substrate) in the presence of the peptide. A decrease in activity would suggest inhibition.

Hypothetical Data: Kinase Inhibition Assay

The following table illustrates how the peptide might inhibit the activity of a hypothetical "Kinase X".

| Peptide Concentration (µM) | Kinase X Activity (% of Control) | IC₅₀ (µM) |

| 0 | 100% | \multirow{5}{*}{25.5} |

| 1 | 90% | |

| 10 | 65% | |

| 50 | 28% | |

| 100 | 15% |

Ex Vivo Methodologies for Studying this compound Related Activities

Ex vivo studies bridge the gap between in vitro assays and in vivo animal models by using tissues or organs studied outside the body in a controlled environment. researchgate.net This approach allows for the investigation of a peptide's effect in the context of complex, multi-cellular tissue architecture. For example, the placental transfer of peptides can be studied using a perfused human placenta model to assess potential fetal exposure. researchgate.net

If this compound were hypothesized to affect skin biology (as its constituent amino acids like glycine (B1666218), proline, and glutamic acid are involved in collagen synthesis), an ex vivo human skin culture model could be used. researchgate.netresearchgate.net In such a model, skin explants would be maintained in culture and treated with the peptide. Researchers could then analyze the tissue for changes in:

Gene Expression: Using techniques like RT-qPCR to measure mRNA levels of collagen, elastin, or inflammatory cytokines.

Protein Synthesis: Employing methods like Western blotting or ELISA to quantify changes in key skin proteins.

Histology: Examining tissue sections to observe structural changes in the epidermis or dermis.

These ex vivo models provide a more physiologically relevant system than simple cell culture to predict a peptide's potential effects in a living organism.

Computational and Theoretical Investigations of H Gly Arg Gly Glu Thr Pro Oh

Molecular Docking and Dynamic Simulations of Peptide-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a peptide and its potential protein targets. These methods provide insights into binding affinities, specific intermolecular interactions, and the conformational stability of the peptide-protein complex.

Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the target protein) to form a stable complex. The process involves sampling a vast number of possible conformations and scoring them based on energy functions to identify the most favorable binding mode. For a peptide like H-Gly-Arg-Gly-Glu-Thr-Pro-OH, potential targets could include enzymes like Dipeptidyl Peptidase-IV (DPP-IV) or Angiotensin-Converting Enzyme (ACE), which are common targets for bioactive peptides. nih.gov Studies on similar peptides have demonstrated the utility of docking in identifying key interactions. For instance, the molecular docking of sturgeon skin-derived peptides with ACE and DPP-IV revealed that hydrogen bonds and hydrophobic interactions are the primary forces driving the inhibitory activity. nih.gov

A hypothetical docking study of this compound against a target like ACE could yield results similar to those shown in the table below, which are based on findings for other inhibitory peptides. nih.govrsc.org

| Target Protein | Peptide Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Angiotensin-Converting Enzyme (ACE) | This compound | -9.8 | His353, Ala354, Glu384, Tyr523 |

| Dipeptidyl Peptidase-IV (DPP-IV) | This compound | -8.5 | Arg125, Glu205, Glu206, Ser630 |

| CaMKII | This compound | -7.9 | Asp30, Lys42, Asn190 |

This table is illustrative and based on typical results from peptide docking studies.

The detailed binding mode analysis from such simulations can elucidate why the peptide exhibits specificity for a particular target. The positively charged Arginine (Arg) residue might form salt bridges with negatively charged residues in the target's active site, while the Glutamic acid (Glu) could interact with positive residues. The Proline (Pro) residue often induces a turn in the peptide backbone, which can be crucial for fitting into a binding pocket. ddg-pharmfac.net

In Silico Prediction and Screening of Peptide Bioactivity Profiles

In silico screening provides a high-throughput method to predict the potential biological activities of a peptide based on its amino acid sequence. mdpi.comnih.gov This approach utilizes various databases and machine learning-based tools to compare the query peptide sequence against a vast library of known bioactive peptides. nih.gov

The general workflow for predicting bioactivity involves several steps. researchgate.net First, the peptide sequence is submitted to prediction servers. These servers often use algorithms like Support Vector Machines (SVM) or deep learning models trained on large datasets of peptides with experimentally verified functions. mdpi.comresearchgate.net Web-based tools like Peptide Ranker can provide an initial estimate of the peptide's "bioactivity probability," ranking it on a scale from 0 to 1. nih.gov

Following a high probability score, the sequence can be further analyzed using specialized databases like BIOPEP-UWM. nih.gov This database contains information on thousands of known bioactive peptides and allows for the prediction of specific activities, including:

Angiotensin-Converting Enzyme (ACE) inhibition

Antioxidant activity

Antimicrobial activity

Dipeptidyl Peptidase (DPP) inhibition

Anticancer activity

Immunomodulatory effects

Given the sequence this compound, a predictive analysis would likely highlight several potential activities. The presence of Arginine and Proline is common in ACE-inhibitory peptides. plos.org The Glutamic acid and Glycine (B1666218) residues may contribute to antioxidant properties.

A hypothetical bioactivity profile for this compound generated from in silico tools is presented below.

| Predicted Bioactivity | Prediction Tool/Database | Score/Probability (Illustrative) | Key Sequence Features |

| General Bioactivity | Peptide Ranker | 0.85 | High content of charged and polar residues |

| ACE Inhibition | BIOPEP-UWM | High | Presence of Arg and Pro at C-terminus |

| DPP-IV Inhibition | BIOPEP-UWM | Moderate | Proline at the penultimate position |

| Antioxidant | Various SVM models | Moderate | Presence of Glu and Gly |

| Antimicrobial | Deep Learning Models | Low | Lacks strong amphipathic character |

This table is illustrative and represents typical outputs from bioactivity prediction servers.

These predictive methods significantly accelerate the discovery of novel bioactive peptides by narrowing down the candidates for experimental validation. nih.govresearchgate.net

Sequence-Function Relationship Analysis for this compound and its Variants

Sequence-function relationship analysis aims to understand how the specific order of amino acids in a peptide determines its biological activity. plos.orgbiorxiv.org Large-scale studies that involve synthesizing and testing thousands of peptide variants have provided deep insights into how mutations affect function. nih.gov For this compound, analyzing its sequence in comparison to known functional peptides can reveal the roles of its individual amino acids.

A prominent example for comparison is the well-studied peptide H-Gly-Arg-Gly-Asp-Thr-Pro-OH (GRGDTP), which contains the famous RGD motif (Arg-Gly-Asp). biosynth.com The RGD sequence is a canonical motif for binding to integrin receptors. The substitution of Aspartic acid (Asp) in GRGDTP with Glutamic acid (Glu) in this compound is a critical change. While both are negatively charged amino acids, the side chain of Glu is one methylene (B1212753) group longer than that of Asp. This subtle difference can significantly alter the peptide's binding specificity and affinity for its targets. It may reduce or abolish binding to certain integrins while potentially creating new interactions with other receptors.

Another relevant comparison is with peptides where a key residue is substituted with Alanine (B10760859) (Ala), a technique known as an alanine scan, or with other amino acids to serve as negative controls. For instance, H-Gly-Arg-Ala-Asp-Ser-Pro-OH is used as a negative control peptide in some studies. medchemexpress.com By comparing the predicted (or experimentally determined) activity of this compound with its variants, the functional contribution of each residue can be delineated.

| Peptide Sequence | Key Difference from GRGGETP | Predicted Functional Impact |

| This compound | Reference Peptide | Baseline activity |

| H-Gly-Arg-Gly-Asp -Thr-Pro-OH | Glu -> Asp | Potential gain of integrin-binding activity biosynth.com |

| H-Ala -Arg-Gly-Glu-Thr-Pro-OH | Gly -> Ala | Minor change, may slightly alter flexibility |

| H-Gly-Ala -Gly-Glu-Thr-Pro-OH | Arg -> Ala | Loss of positive charge, likely reduced activity for targets requiring electrostatic interaction |

| H-Gly-Arg-Gly-Glu-Thr-Ala -OH | Pro -> Ala | Increased backbone flexibility, likely loss of conformation-dependent binding |

Bioinformatics Approaches for the Identification and Characterization of Peptide Motifs

Bioinformatics provides a suite of tools for identifying conserved sequences, or motifs, within a peptide that are associated with specific biological functions. uni-goettingen.de These motifs are short, recurring patterns of amino acids that have been evolutionarily conserved due to their importance in protein structure or function.

The sequence this compound can be scanned against motif databases like PROSITE to identify known functional sites. While the full hexapeptide may not match a known motif perfectly, it contains smaller sequences of interest. For example:

Arg-Gly (RG): This dipeptide is part of the well-known Arg-Gly-Asp (RGD) cell adhesion motif. semanticscholar.org While lacking the critical Aspartic acid, the RG sequence can still be involved in protein-protein interactions.

Gly-Arg-Gly (GRG): This sequence is found in various proteins. For example, the AT-hook motif, which binds to the minor groove of DNA, often contains a central Arg-Gly-Arg core. nih.gov The GRG sequence in the peptide could suggest a potential for interaction with nucleic acids or proteins that recognize similar patterns.

Pro-Thr (PT): Proline followed by Threonine is a common site for post-translational modifications like O-GlcNAcylation, a process that can be predicted using computational tools. nih.gov

| Motif/Sequence Feature | Potential Function | Bioinformatics Tools for Identification |

| Arg-Gly (RG) | Component of larger binding motifs (e.g., RGD) semanticscholar.org | PROSITE, Motif-X |

| Gly-Arg-Gly (GRG) | Found in DNA-binding motifs (e.g., AT-hook) nih.gov | MEME Suite, GLAM2 |

| Pro-Thr (PT) | Potential post-translational modification site nih.gov | YinOYang, NetOGlc |

| High Glycine/Proline content | Structural flexibility and turns frontiersin.orgbiorxiv.org | Compositional analysis scripts |

Through these comprehensive computational and theoretical investigations, a detailed picture of the potential functions and interactions of this compound can be constructed, guiding future experimental research.

Concluding Remarks and Future Research Directions

Synthesis of Current Knowledge and Unanswered Questions in H-Gly-Arg-Gly-Glu-Thr-Pro-OH Research

The current body of scientific literature on this compound is limited, primarily identifying it as a synthetically accessible hexapeptide. genemedsyn.comlifetein.com Its significance is largely inferred from related sequences. Notably, the core sequence Arg-Glu-Thr-Pro is found within a larger peptide derived from human tumour necrosis factor alpha (TNF-α), which has been investigated for its potential role in stimulating fluid clearance in the lungs during acute lung injury. europa.eu This association provides a critical, albeit indirect, clue to its potential biological relevance in inflammatory and physiological repair processes.

However, the direct biological function, mechanism of action, and physiological relevance of this compound remain largely undefined. The field is faced with fundamental questions that must be addressed to build a foundational understanding of the peptide. Many of these mirror the general challenges and unanswered questions prevalent in the broader field of peptide science. nih.govmdpi.comnih.gov For instance, the identification of specific cellular receptors or molecular targets is a primary hurdle in elucidating the function of many peptides. physiology.orgphysiology.org A comprehensive understanding will require a systematic approach to answer these open questions.

The table below summarizes the key unanswered questions that form the basis of a future research agenda for this compound.

| Research Question Category | Specific Unanswered Questions | Potential Impact |

| Molecular Mechanism | What are the specific cellular receptors or molecular targets for this peptide? | Elucidation of its biological pathway and function. |

| Is the peptide's activity dependent on membrane translocation? nih.govmdpi.com | Understanding how it reaches its site of action (intracellular vs. extracellular). | |

| What are the downstream signaling cascades activated upon binding? | Mapping its influence on cellular processes. | |

| Structure-Activity Relationship (SAR) | Which amino acids in the sequence are critical for its biological activity? | Guiding the design of more potent or selective analogues. |

| How do modifications like N- or C-terminal capping affect function? | Improving peptide stability and bioavailability. | |

| Physiological Relevance | What is the endogenous role, if any, of this peptide in biological systems? | Determining its importance in health and disease. |

| In which tissues or cell types is this peptide most active? | Identifying potential therapeutic areas. |

Emerging Methodologies and Technological Advancements in Peptide Science

Future research on this compound will be significantly accelerated by emerging methodologies in peptide science. catsci.com These technologies offer powerful tools to overcome the challenges identified in the previous section and to explore the peptide's potential with greater efficiency and precision.

Advancements in peptide synthesis, such as automated solid-phase peptide synthesis (SPPS) and microwave-assisted techniques, have revolutionized the ability to produce peptides with high purity and yield. openaccessjournals.com These methods will be crucial for generating the quantities of this compound needed for extensive biological screening and for creating libraries of analogues to probe its structure-activity relationship.

Furthermore, computational and artificial intelligence (AI) approaches are becoming indispensable in peptide discovery and design. mdpi.comtandfonline.com Machine learning algorithms can predict the biological activity of novel peptide scaffolds, while computational modeling can simulate peptide-receptor interactions, offering insights into binding mechanisms before resource-intensive lab work begins. mdpi.com

Chemical modification strategies are also expanding the therapeutic potential of peptides. nih.gov Techniques like cyclization to enhance structural rigidity, the substitution of natural L-amino acids with D-amino acids to increase proteolytic resistance, and halogenation to improve membrane permeability are now well-established strategies that could be applied to optimize the properties of this compound. nih.gov

The following table details key emerging methodologies and their applicability to the study of this hexapeptide.

| Methodology | Description | Application to this compound |

| Automated Synthesis Platforms | High-throughput solid-phase and liquid-phase synthesis technologies. openaccessjournals.com | Rapid and efficient production of the peptide and its variants for screening. |

| Computational Peptide Design | Use of AI and machine learning to predict peptide structure, function, and optimize properties. mdpi.comtandfonline.com | In-silico screening for potential biological targets; design of more stable and active analogues. |

| Advanced Chemical Modifications | Techniques such as cyclization, stapling, and non-natural amino acid incorporation. nih.gov | Enhancement of the peptide's stability, bioavailability, and target affinity. |

| High-Throughput Screening (HTS) | Miniaturized assays to rapidly test the biological activity of thousands of compounds. | Screening the peptide against diverse cellular targets to uncover novel functions. |

| Advanced Purification Techniques | Novel chromatography methods that improve the purity and yield of synthesized peptides. catsci.com | Ensuring high-quality peptide samples for reliable and reproducible biological experiments. |

Future Perspectives on Expanding the Academic and Research Scope of this compound

The future for this compound research is promising, with several clear avenues for expanding its academic and potential therapeutic scope. Based on its structural relationship to a fragment of TNF-α, a primary research trajectory should focus on its potential role in immunology and inflammation. europa.eu Investigations into its effects on cytokine release, immune cell chemotaxis, and endothelial cell adhesion could reveal novel anti-inflammatory or immunomodulatory properties.

A second major perspective lies in the field of cell adhesion and tissue engineering. The Gly-Arg-Gly sequence is a variation of the well-known Arg-Gly-Asp (RGD) motif, which is critical for the interaction of extracellular matrix proteins like fibronectin with cellular integrin receptors. semanticscholar.org Future studies should explore whether this compound can modulate cell-matrix interactions, which could lead to applications in wound healing, biomaterial coatings, or as a research tool to study cell adhesion.

Finally, the broad and expanding application of short peptides in various industries suggests a wider scope for this hexapeptide. researchgate.net There is a growing interest in bioactive peptides for cosmeceutical applications, where they are explored for properties like anti-aging and skin barrier repair. mdpi.commdpi.com Systematic screening of this compound in assays relevant to skin biology could uncover new applications in this domain. As peptide-based drugs continue to gain traction for their high specificity and low toxicity, this hexapeptide stands as a candidate for inclusion in discovery programs targeting a wide range of diseases. mdpi.comtaylorandfrancis.com

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing H-Gly-Arg-Gly-Glu-Thr-Pro-OH, and how can purity be ensured?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Coupling steps require activation reagents like HBTU or HATU, and deprotection with 20% piperidine. Final cleavage from resin uses TFA cocktails (e.g., TFA:thioanisole:water = 95:3:2) to minimize side reactions. Purify via reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min) .

- Quality Control : Confirm molecular weight via MALDI-TOF MS and assess purity (>95%) using analytical HPLC .

Q. Which analytical techniques are critical for characterizing the secondary structure of this peptide?

- Circular Dichroism (CD) Spectroscopy : Use a Jasco J-1500 spectropolarimeter (190–260 nm, 0.1 cm pathlength) in phosphate buffer (pH 7.4) to detect α-helix or β-sheet motifs. Compare to reference spectra of collagen-like peptides .

- Nuclear Magnetic Resonance (NMR) : Employ 2D - HSQC experiments in DO to resolve backbone amide protons and confirm sequence integrity .

Advanced Research Questions

Q. How can researchers design assays to investigate the peptide’s interaction with fibrinogen or thrombin?

- Fluorogenic Substrate Assays : Use Z-Gly-Pro-Arg-AMC derivatives (e.g., C0855) to measure thrombin inhibition kinetics. Monitor fluorescence (ex: 380 nm, em: 460 nm) over 30 min at 37°C. Include controls with known inhibitors (e.g., hirudin) .

- Surface Plasmon Resonance (SPR) : Immobilize fibrinogen on a CM5 chip and analyze binding kinetics (ka/kd) at varying peptide concentrations (1–100 μM). Fit data to a 1:1 Langmuir model using BIAcore software .

Q. How should conflicting bioactivity data (e.g., inconsistent IC values) be resolved?

- Statistical Validation : Apply Grubbs’ test to identify outliers in dose-response curves (n ≥ 3 replicates). Replicate assays under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.8, 100 mM NaCl). Cross-validate with orthogonal methods like ITC (isothermal titration calorimetry) .

- Protease Interference Check : Pre-treat peptide stocks with protease inhibitors (e.g., aprotinin for serine proteases) to rule out degradation during assays .

Q. What experimental strategies mitigate peptide aggregation in stability studies?

- Dynamic Light Scattering (DLS) : Monitor particle size (1–1000 nm range) in PBS at 25°C. Add stabilizing excipients (e.g., 5% trehalose) to reduce aggregation .

- Accelerated Degradation Testing : Incubate peptide at 40°C/75% RH for 4 weeks. Quantify degradation products via LC-MS and model shelf-life using Arrhenius equations .

Q. How can molecular dynamics (MD) simulations enhance conformational analysis of this peptide?

- Simulation Protocol : Run 100-ns simulations in GROMACS with the CHARMM36 force field. Solvate in TIP3P water and neutralize with NaCl. Analyze RMSD, RMSF, and hydrogen bonding patterns to identify stable conformers .

- Free Energy Landscapes : Construct 2D PMF (potential of mean force) plots using dihedral angles (φ/ψ) to map energetically favorable conformations .

Data Interpretation & Reporting

Q. What are NIH-recommended practices for reporting preclinical studies involving this peptide?

- Checklist Compliance : Include ARRIVE guidelines for animal studies (e.g., sample size justification, randomization). For in vitro work, detail cell lines (ATCC IDs), passage numbers, and mycoplasma testing .

- Raw Data Archiving : Deposit HPLC chromatograms, MS spectra, and kinetic data in repositories like Zenodo or Figshare with persistent DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.